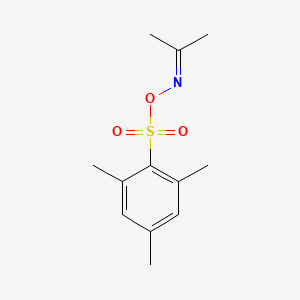

Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Description

The exact mass of the compound (Propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 189817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetoxime O-(2,4,6-Trimethylphenylsulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetoxime O-(2,4,6-Trimethylphenylsulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWUOSBRCQZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002050 | |

| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81549-07-7 | |

| Record name | NSC189817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 81549-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), a versatile reagent in organic synthesis. The document details its discovery, physical and chemical properties, and provides a step-by-step protocol for its synthesis, including the preparation of its precursor, acetoxime. Furthermore, this guide elucidates the mechanistic rationale behind the synthetic procedures and explores the compound's primary application as an electrophilic aminating agent. Safety considerations and spectroscopic data for verification are also addressed to ensure a thorough understanding and safe handling of this compound in a laboratory setting.

Introduction and Discovery

Acetoxime O-(2,4,6-Trimethylphenylsulfonate), also known as Acetone O-(2,4,6-trimethylphenylsulfonyl)oxime or O-(Mesitylenesulfonyl)acetoxime, is a white crystalline solid that has gained prominence as a stable and effective electrophilic aminating agent.[1][2] Its utility lies in its ability to deliver a primary amino group to a variety of nucleophiles, particularly organometallic reagents.

Physicochemical Properties

A summary of the key physicochemical properties of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 81549-07-7 | [3] |

| Molecular Formula | C₁₂H₁₇NO₃S | [3] |

| Molecular Weight | 255.33 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 94-98 °C | [4] |

| Solubility | Soluble in methanol, ethyl acetate, methylene chloride, ether, and THF. Partially soluble in benzene. | [2][5] |

| Stability | Relatively stable at room temperature. | [5] |

Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

The synthesis of the title compound is a two-step process, commencing with the preparation of acetoxime, followed by its reaction with 2,4,6-trimethylphenylsulfonyl chloride.

Synthesis of Precursor: Acetoxime (Acetone Oxime)

Acetoxime is a well-known compound, and its synthesis was first reported in 1882 by Victor Meyer and Alois Janny.[2] A reliable and detailed procedure for its preparation is adapted from Organic Syntheses.[6]

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of acetoxime can be found in Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 2, p.67 (1922). The procedure involves the reaction of acetone with hydroxylamine hydrochloride in the presence of a base.

Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

The formation of the final product involves the sulfonylation of the hydroxyl group of acetoxime.

Causality Behind Experimental Choices:

-

Base (Triethylamine): A non-nucleophilic organic base such as triethylamine is employed to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of acetoxime and the sulfonyl chloride, thereby facilitating the desired reaction.

-

Solvent (Dimethylformamide - DMF): A polar aprotic solvent like DMF is used to dissolve both the polar (acetoxime) and nonpolar (2,4,6-trimethylphenylsulfonyl chloride) reactants, creating a homogenous reaction mixture.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with acetoxime (1.0 eq) and anhydrous dimethylformamide (DMF).

-

Addition of Base: Triethylamine (1.1 eq) is added to the solution, and the mixture is stirred under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: A solution of 2,4,6-trimethylphenylsulfonyl chloride (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically monitored by TLC for the disappearance of starting materials).

-

Work-up: The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Acetoxime O-(2,4,6-Trimethylphenylsulfonate) as a white crystalline solid.

Spectroscopic Characterization

Verification of the synthesized product is crucial. While a publicly available spectrum for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is not provided in the initial search, the expected NMR signals can be predicted.

-

¹H NMR: Expected signals would include singlets for the two methyl groups of the acetoxime moiety, singlets for the three methyl groups on the phenyl ring, and signals for the aromatic protons.

-

¹³C NMR: Expected signals would include those for the methyl carbons, the imine carbon, and the aromatic carbons.

For the precursor, acetoxime, ¹H NMR data is available, showing signals around 1.89-1.90 ppm for the methyl protons and a broad singlet for the hydroxyl proton.[7]

Applications in Organic Synthesis: Electrophilic Amination

The primary application of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is as an electrophilic aminating agent.[1][2] It is particularly effective for the amination of Grignard and organozinc reagents.[1]

Mechanism of Electrophilic Amination:

The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic nitrogen atom of the oxime sulfonate. The sulfonate group acts as a good leaving group, facilitating the formation of an intermediate imine. Subsequent hydrolysis of the imine yields the desired primary amine.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Electrophilic Amination Mechanism

Caption: Mechanism of electrophilic amination.

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken.[5] This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is considered to have high safety, it is an oxidant and should be handled with care.[5] It should be kept away from flammable materials and strong oxidizing agents.[5]

Conclusion

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a valuable reagent for the synthesis of primary amines. Its straightforward preparation from readily available starting materials, coupled with its stability and effectiveness, makes it an attractive choice for researchers in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its safe and effective use in the laboratory.

References

-

ChemBK. Acetoxime O-(2,4,6-trimehylphenylsulfonate). Available at: [Link] [Accessed January 27, 2026].

-

Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Available at: [Link] [Accessed January 27, 2026].

-

MySkinRecipes. Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Available at: [Link] [Accessed January 27, 2026].

-

Wikipedia. Acetone oxime. Available at: [Link] [Accessed January 27, 2026].

- Erdik, E. (2001). Acetoxime O-(2,4,6-trimethylphenyl)sulfonate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Narasaka, K., et al. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(25), 4619–4621.

-

PubChem. Acetone, oxime. Available at: [Link] [Accessed January 27, 2026].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetoxime O-(2,4,6-trimethylphenylsulfonate) - Enamine [enamine.net]

- 3. Acetoxime O-(2,4,6-Trimethylphenylsulfonate) 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. Acetoxime O-(2,4,6-Trimethylphenylsulfonate) | 81549-07-7 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetone oxime(127-06-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Acetoxime O-(2,4,6-Trimethylphenylsulfonate): Properties, Synthesis, and Applications in Electrophilic Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Powerful Reagent for Carbon-Nitrogen Bond Formation

Acetoxime O-(2,4,6-trimethylphenylsulfonate), also known as Acetone O-(2,4,6-trimethylphenylsulfonyl)oxime, is a crystalline organic compound that has emerged as a significant reagent in modern organic synthesis.[1][2] Its primary utility lies in its role as an electrophilic aminating agent, providing a robust method for the formation of carbon-nitrogen bonds—a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional organic molecules.[3][4] This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth look at its application in the electrophilic amination of organometallic reagents.

Core Chemical Properties and Structure

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a white to off-white crystalline solid that is stable under normal laboratory conditions, making it a reliable and convenient reagent.[5][6] It is soluble in various organic solvents, including methanol, ether, and tetrahydrofuran (THF).[3][5]

The structure of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is characterized by an oxime functional group where the oxygen atom is substituted with a bulky and electron-withdrawing 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group. This sulfonate moiety is an excellent leaving group, which is key to the reagent's reactivity in electrophilic amination reactions.

Caption: Chemical structure of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₃S | [2] |

| Molecular Weight | 255.33 g/mol | [2] |

| CAS Number | 81549-07-7 | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 94-98 °C | [2] |

| Solubility | Soluble in methanol, ether, THF | [3][5] |

| Storage | Store in a cool, dry place | [7] |

Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate): A Step-by-Step Protocol

The synthesis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) involves a two-step process starting from acetone and hydroxylamine, followed by sulfonylation. The following protocol is a representative procedure.

Part 1: Synthesis of Acetone Oxime

Acetone oxime is prepared by the condensation of acetone with hydroxylamine.[8]

-

Materials: Acetone, hydroxylamine hydrochloride, sodium hydroxide.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride in water.

-

Add acetone to the solution.

-

Slowly add a solution of sodium hydroxide while monitoring the pH to maintain basic conditions.

-

The reaction mixture is typically stirred at room temperature.

-

The acetone oxime can be extracted with a suitable organic solvent (e.g., diethyl ether) and purified by distillation or recrystallization.[9]

-

Part 2: Sulfonylation of Acetone Oxime

The acetone oxime is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base to yield the final product.

-

Materials: Acetone oxime, 2,4,6-trimethylbenzenesulfonyl chloride, triethylamine (or another suitable base), and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Procedure:

-

Dissolve acetone oxime in the anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add triethylamine to the solution.

-

Slowly add a solution of 2,4,6-trimethylbenzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization to afford Acetoxime O-(2,4,6-trimethylphenylsulfonate) as a crystalline solid.

-

Caption: General workflow for the synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Mechanism of Electrophilic Amination of Grignard Reagents

The key to the reactivity of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is the electrophilic nature of its nitrogen atom. The electron-withdrawing mesitylsulfonyl group polarizes the N-O bond, making the nitrogen atom susceptible to nucleophilic attack. Grignard reagents, with their highly nucleophilic carbanionic character, are excellent partners for this reaction.[10]

The reaction proceeds through the following general steps:

-

Nucleophilic Attack: The Grignard reagent (R-MgX) attacks the electrophilic nitrogen atom of the Acetoxime O-(2,4,6-trimethylphenylsulfonate).

-

Formation of an Imine Intermediate: This attack leads to the displacement of the mesitylsulfonate leaving group and the formation of an imine intermediate.

-

Hydrolysis: The resulting imine is then hydrolyzed under acidic conditions to yield the corresponding primary amine.[11]

For the amination of aryl Grignard reagents, the use of a copper(I) catalyst, such as copper(I) iodide (CuI), has been shown to significantly improve reaction times and yields.[3]

Caption: Simplified mechanism of electrophilic amination using Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Applications in Organic Synthesis: A Versatile Tool for Amine Synthesis

Acetoxime O-(2,4,6-trimethylphenylsulfonate) has proven to be a valuable reagent for the synthesis of a variety of primary amines from Grignard reagents. This method is particularly useful for the preparation of anilines and other aromatic amines.

| Grignard Reagent (R-MgX) | Product (R-NH₂) | Catalyst | Yield | Reference |

| Phenylmagnesium bromide | Aniline | CuI | High | [3] |

| 4-Methylphenylmagnesium bromide | p-Toluidine | CuI | High | [3] |

| 2-Thienylmagnesium bromide | 2-Aminothiophene | CuI | Moderate to High | [3][4] |

| Alkylmagnesium halides | Alkylamines | - | Varies | [11] |

Note: Yields are generally reported as "high" or "moderate to high" in the literature for aryl Grignard reagents in the presence of a copper catalyst. Specific yields can vary depending on the substrate and reaction conditions.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show singlets for the two methyl groups of the acetone moiety, singlets for the three methyl groups on the mesityl ring, and signals for the aromatic protons of the mesityl group.

-

¹³C NMR: The spectrum would show distinct signals for the methyl carbons, the imine carbon, the aromatic carbons, and the sulfonyl-bearing carbon.[13]

-

IR Spectroscopy: Key vibrational bands would be expected for the C=N bond of the oxime, the S=O bonds of the sulfonate group, and the C-H and C=C bonds of the aromatic ring. The absence of a broad O-H stretch would confirm the sulfonylation of the oxime.[1]

Stability, Handling, and Safety

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a relatively stable solid. However, as with all chemical reagents, proper handling and storage are essential.[6]

-

Storage: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7][14]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[14]

The information provided in one source suggesting it can act as both an oxidant and a reducing agent is likely an oversimplification or a misinterpretation in the context of its primary application.[5] Its role in electrophilic amination is its most well-established and synthetically useful property.

Conclusion

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a valuable and versatile reagent for the synthesis of primary amines via electrophilic amination. Its stability, ease of handling, and reactivity with a range of Grignard reagents make it an important tool for synthetic chemists in both academic and industrial settings. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this reagent in their synthetic endeavors.

References

- Al-Hourani, B. J. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 6(4), 88-93.

-

ChemBK. (2024, April 9). Acetoxime O-(2,4,6-trimehylphenylsulfonate). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetone, oxime. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone Oxime, 98%. Retrieved from [Link]

- Erdik, E., & Ay, M. (1989). Electrophilic amination of organozinc reagents with acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-methylhydroxylamine. Journal of the Chemical Society, Perkin Transactions 1, 125-127.

- Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619–4621.

- Armstrong, A., Lamont, S. G., & Pape, A. R. (2003). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Tetrahedron Letters, 44(35), 6683-6685.

- Linhart, F., & Hagedorn, I. (1973). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. U.S.

-

ResearchGate. (n.d.). Electrophilic amination of a Grignard reagent via umpolung of the amino.... Retrieved from [Link]

- Ricci, A., & Bernardi, L. (Eds.). (2021).

-

Wikipedia. (n.d.). Acetone oxime. Retrieved from [Link]

- Procter, D. J., & Bull, J. A. (2021). Electrophilic Aminating Agents in Total Synthesis.

-

DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

Sources

- 1. arpgweb.com [arpgweb.com]

- 2. Acetoxime O-(2,4,6-Trimethylphenylsulfonate), 25G | Labscoop [labscoop.com]

- 3. Acetoxime O-(2,4,6-trimethylphenylsulfonate) - Enamine [enamine.net]

- 4. Electrophilic amination of organozinc reagents with acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-methylhydroxylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. chembk.com [chembk.com]

- 6. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Acetone oxime - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]

- 12. Acetone oxime(127-06-0) 1H NMR spectrum [chemicalbook.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mechanism of Action of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in Organic Reactions

Abstract

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a stable and versatile crystalline solid, has emerged as a significant reagent in modern organic synthesis. This guide provides an in-depth exploration of its core mechanisms of action, focusing on its pivotal roles in electrophilic amination of organometallic reagents and in facilitating the Beckmann rearrangement. By elucidating the underlying principles of its reactivity, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary for the strategic application of this powerful synthetic tool. We will delve into the causality behind its efficacy, present detailed, field-proven experimental protocols, and offer a comprehensive framework for its utilization in the synthesis of primary amines and amides.

Introduction: The Strategic Advantage of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Acetoxime O-(2,4,6-trimethylphenylsulfonate) has garnered considerable attention as a highly effective electrophilic aminating agent and a precursor for the Beckmann rearrangement.[1][2] Its utility stems from the strategic incorporation of the 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group. This bulky and electron-withdrawing moiety transforms the oxygen of the acetoxime into an excellent leaving group, thereby activating the nitrogen atom for nucleophilic attack or facilitating rearrangement.

This guide will dissect the dual reactivity of this reagent, providing a granular understanding of its mechanistic pathways. The subsequent sections will offer not just a theoretical framework but also practical, step-by-step protocols, reflecting the synthesis of technical accuracy with field-proven insights.

Mechanism of Action I: Electrophilic Amination of Organometallic Reagents

Acetoxime O-(2,4,6-trimethylphenylsulfonate) serves as a potent electrophilic source of a primary amino group (NH2), enabling the direct amination of nucleophilic carbon centers, most notably organometallic reagents such as Grignard and organozinc reagents.[1][3] This transformation is of paramount importance for the synthesis of primary amines, which are fundamental building blocks in medicinal chemistry and materials science.

The Underlying Principle: Umpolung of Amine Reactivity

Typically, amines are nucleophilic at the nitrogen atom. The strategic design of Acetoxime O-(2,4,6-trimethylphenylsulfonate) achieves an "umpolung" or reversal of this polarity. The strongly electron-withdrawing mesitylsulfonyl group attached to the oxime oxygen polarizes the N-O bond, rendering the nitrogen atom electron-deficient and thus, electrophilic. This allows for the direct attack by a carbanionic species.

Mechanistic Pathway of Electrophilic Amination

The electrophilic amination proceeds through a well-defined, two-step sequence:

-

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent (e.g., Grignard or organozinc) attacks the electrophilic nitrogen atom of Acetoxime O-(2,4,6-trimethylphenylsulfonate). This results in the displacement of the mesitylsulfonate anion, a very stable leaving group, and the formation of an intermediate imine.

-

Hydrolysis: The resulting imine is then subjected to aqueous acidic workup, which hydrolyzes the C=N bond to afford the desired primary amine and acetone.

The overall transformation is a robust and high-yielding method for the synthesis of a wide range of primary amines.

Caption: Workflow for Electrophilic Amination.

Field-Proven Experimental Protocol: Synthesis of Primary Aryl Amines

The following protocol is adapted from the work of Erdik and Ay for the amination of aryl Grignard reagents and represents a self-validating system for the synthesis of primary aryl amines.

Materials:

-

Acetoxime O-(2,4,6-trimethylphenylsulfonate)

-

Aryl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of the aryl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction has started, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Amination Reaction: The solution of the Grignard reagent is cooled to 0 °C in an ice bath. A solution of Acetoxime O-(2,4,6-trimethylphenylsulfonate) (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Workup and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude primary amine can be purified by distillation or column chromatography.

Quantitative Data for Electrophilic Amination

The following table summarizes typical yields for the synthesis of various primary amines using Acetoxime O-(2,4,6-trimethylphenylsulfonate).

| Organometallic Reagent | Product | Yield (%) |

| Phenylmagnesium bromide | Aniline | 85 |

| 4-Methylphenylmagnesium bromide | p-Toluidine | 88 |

| 2-Thienylmagnesium bromide | 2-Aminothiophene | 75 |

| n-Butylmagnesium bromide | n-Butylamine | 70 |

Mechanism of Action II: The Beckmann Rearrangement

Acetoxime O-(2,4,6-trimethylphenylsulfonate) can also be viewed as a pre-activated substrate for the Beckmann rearrangement, a reaction that converts an oxime to an amide.[2] The mesitylsulfonyl group serves as an excellent leaving group, facilitating the rearrangement under milder conditions than traditional strong acid catalysis.

The Mechanistic Underpinnings

The Beckmann rearrangement is a stereospecific process where the group anti-periplanar to the leaving group on the oxime nitrogen migrates to the nitrogen atom.[4] This concerted migration and departure of the leaving group leads to the formation of a nitrilium ion intermediate.

Stepwise Mechanistic Pathway

-

Initiation: The reaction is initiated by the departure of the mesitylsulfonate anion. This is a favorable process due to the stability of the resulting anion.

-

Concerted Migration: As the N-O bond cleaves, the group (R) anti to the leaving group migrates from the carbon to the nitrogen atom. This concerted step avoids the formation of a high-energy nitrene intermediate and results in a nitrilium ion.

-

Nucleophilic Trapping: The highly electrophilic nitrilium ion is then trapped by a nucleophile, typically water present in the reaction medium or added during workup.

-

Tautomerization: The initial adduct then undergoes tautomerization to yield the final, stable amide product.

Caption: Key steps in the Beckmann Rearrangement.

Illustrative Experimental Protocol: Synthesis of a Lactam

The following protocol illustrates the Beckmann rearrangement of a cyclic ketoxime O-sulfonate to a lactam, a common application of this reaction.

Materials:

-

Cyclic ketoxime (e.g., cyclohexanone oxime)

-

2,4,6-Trimethylbenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane

-

Aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Formation of the Oxime Sulfonate: To a solution of the cyclic ketoxime (1.0 equivalent) in dichloromethane at 0 °C is added pyridine (1.2 equivalents). 2,4,6-Trimethylbenzenesulfonyl chloride (1.1 equivalents) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Rearrangement: The reaction mixture is then heated to reflux (approximately 40 °C for dichloromethane) and monitored by TLC until the starting oxime sulfonate is consumed.

-

Workup and Isolation: The reaction is cooled to room temperature and washed successively with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude lactam is then purified by recrystallization or column chromatography.

Conclusion: A Versatile Reagent for Modern Synthesis

Acetoxime O-(2,4,6-trimethylphenylsulfonate) stands out as a powerful and versatile reagent in the synthetic chemist's toolkit. Its ability to function as a potent electrophilic aminating agent provides a direct and efficient route to primary amines, while its pre-activated nature facilitates smooth Beckmann rearrangements to amides and lactams. The principles of its reactivity, rooted in the excellent leaving group ability of the mesitylsulfonate group, allow for predictable and high-yielding transformations. The detailed protocols provided herein serve as a practical guide for the successful implementation of this reagent in complex synthetic endeavors, empowering researchers in the fields of drug discovery and materials science to construct valuable nitrogen-containing molecules with greater efficiency and control.

References

-

Erdik, E., & Ay, M. (1989). Electrophilic amination of aryl Grignard reagents with acetoxime O-(2,4,6-trimethylphenyl)sulfonate. Synthetic Communications, 19(11-12), 663-667. [Link]

-

Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619–4621. [Link]

- Erdik, E. (2001). Acetoxime O-(2,4,6-Trimethylphenyl) Sulfonate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

-

MySkinRecipes. (n.d.). Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Retrieved from [Link]

Sources

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]

- 3. Electrophilic amination of organozinc reagents with acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-methylhydroxylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. people.uniurb.it [people.uniurb.it]

"Acetoxime O-(2,4,6-Trimethylphenylsulfonate)" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Abstract

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a key reagent in modern organic synthesis, demands rigorous analytical characterization to ensure its identity, purity, and stability. This technical guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering insights into the causality behind spectral features and outlining self-validating experimental protocols. This guide is intended for researchers, quality control analysts, and drug development professionals who require a deep and practical understanding of the spectroscopic profile of this versatile reagent.

Molecular Structure and Physicochemical Properties

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a white crystalline solid utilized in advanced organic synthesis, notably for electrophilic amination reactions and transformations involving activated oxime derivatives.[1][2] Its stability and solubility in common organic solvents like methanol and ethyl acetate make it a practical laboratory reagent.[3] A precise understanding of its structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular Structure of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 81549-07-7 | [4][5] |

| Molecular Formula | C₁₂H₁₇NO₃S | [3][4][5] |

| Molecular Weight | 255.33 g/mol | [3][4][5] |

| Appearance | White to almost white crystalline powder | [1][3][4] |

| Melting Point | 94.0 - 98.0 °C | [1][4] |

| Solubility | Soluble in methanol, ethyl acetate, CH₂Cl₂ |[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and population of magnetically active nuclei.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is critical for obtaining high-quality, comparable data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show five distinct signals, reflecting the molecule's symmetry. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 2.0 - 2.2 | Singlet | 6H | C(CH₃)₂ | Two equivalent methyl groups on the imine carbon. Their chemical shift is in the typical aliphatic range. |

| ~ 2.35 | Singlet | 3H | para-Ar-CH₃ | Methyl group on the aromatic ring at the para position relative to the sulfonate group. |

| ~ 2.65 | Singlet | 6H | ortho-Ar-CH₃ | Two equivalent methyl groups at the ortho positions, slightly deshielded by the adjacent sulfonyl group. |

| ~ 6.90 | Singlet | 2H | Ar-H | Two equivalent aromatic protons. Their signal is a singlet due to magnetic equivalence and is shifted downfield due to the aromatic ring current. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, fewer than 12 signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 20-22 | para-Ar-CH₃ & ortho-Ar-CH₃ | Aromatic methyl carbons, typically found in this region. The two ortho methyls are equivalent. |

| ~ 23-25 | C(CH₃)₂ | Aliphatic methyl carbons of the acetoxime moiety. |

| ~ 129-131 | Ar-CH | Aromatic methine carbons. |

| ~ 132-135 | ipso-C-S | Quaternary aromatic carbon directly attached to the sulfur atom. |

| ~ 140-142 | ortho-C-CH₃ | Quaternary aromatic carbons bearing the ortho methyl groups. |

| ~ 143-145 | para-C-CH₃ | Quaternary aromatic carbon bearing the para methyl group. |

| ~ 165-170 | C=N | The iminyl carbon, which is significantly deshielded due to its sp² hybridization and proximity to the electronegative nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the crystalline powder onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after analysis.

Predicted IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the sulfonate and imine groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (CH₃) |

| ~1650 - 1680 | Medium-Weak | C=N Stretch | Imine |

| ~1600 & ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1350 - 1380 | Strong | S=O Asymmetric Stretch | Sulfonate Ester |

| 1170 - 1190 | Strong | S=O Symmetric Stretch | Sulfonate Ester |

| 950 - 1050 | Strong | S-O-N Stretch | Sulfonate-Oxime Linkage |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and connectivity through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar compound, which would likely show a protonated molecular ion [M+H]⁺.

Predicted Fragmentation Pathways

The molecular structure suggests several likely points of fragmentation under mass spectrometric conditions. The N-O bond is relatively weak and represents a probable cleavage site.

Caption: Proposed major fragmentation pathways for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) in ESI-MS.

Table 5: Predicted Key Mass-to-Charge Ratios (m/z) in ESI-MS

| m/z (Positive Mode) | Ion Formula | Identity |

|---|---|---|

| 256.10 | [C₁₂H₁₇NO₃S + H]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 183.05 | [C₉H₁₁O₂S]⁺ | Mesitylenesulfonyl cation |

| 119.09 | [C₉H₁₁]⁺ | Mesityl cation (from loss of SO₂) |

| 74.06 | [C₃H₈NO]⁺ | Protonated Acetone Oxime |

Conclusion

The comprehensive spectroscopic analysis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) provides a unique and verifiable fingerprint for its identification and quality assessment. ¹H and ¹³C NMR confirm the specific arrangement of protons and carbons, IR spectroscopy validates the presence of key functional groups (sulfonate, imine), and mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation. The integration of these three techniques offers a robust, self-validating system for ensuring the integrity of this important synthetic reagent, underpinning its reliable application in research and development.

References

-

ChemBK. Acetoxime O-(2,4,6-trimehylphenylsulfonate). Available at: [Link]. Accessed January 2024.

-

MySkinRecipes. Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Available at: [Link]. Accessed January 2024.

Sources

- 1. Acetoxime O -(2,4,6-Trimethylphenylsulfonate) [myskinrecipes.com]

- 2. Acetoxime O-(2,4,6-trimethylphenylsulfonate) - Enamine [enamine.net]

- 3. chembk.com [chembk.com]

- 4. Acetoxime O-(2,4,6-Trimethylphenylsulfonate) | 81549-07-7 | TCI AMERICA [tcichemicals.com]

- 5. Acetoxime O-(2,4,6-Trimethylphenylsulfonate) 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Solubility and Stability of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Acetoxime O-(2,4,6-trimethylphenylsulfonate), a key reagent in advanced organic synthesis. Synthesizing available data with established chemical principles, this document offers field-proven insights into the handling, storage, and analytical considerations for this compound. It details methodologies for rigorous solubility and stability testing, including protocols for forced degradation studies, and discusses potential degradation pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize and manage Acetoxime O-(2,4,6-trimethylphenylsulfonate) in their research and development endeavors.

Introduction

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a white to almost white crystalline powder, is a specialized chemical reagent with significant applications in advanced organic synthesis.[1][2] As an activated oxime derivative, it is instrumental in facilitating key chemical transformations such as the Beckmann rearrangement for amide formation and other oxime-mediated reactions.[3] Its utility extends to the synthesis of complex drug intermediates in pharmaceutical development and the creation of crop protection compounds in the agrochemical sector.[3] A thorough understanding of its solubility and stability is paramount for its effective application, ensuring reproducibility of synthetic protocols and the integrity of resulting products.

This guide provides a detailed exploration of the physicochemical properties of Acetoxime O-(2,4,6-trimethylphenylsulfonate), with a focus on its solubility in various organic solvents and its stability under a range of stress conditions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is essential for its appropriate handling and use in experimental design.

| Property | Value | Source(s) |

| Chemical Name | Acetoxime O-(2,4,6-Trimethylphenylsulfonate) | [2] |

| Synonyms | Acetone O-(2,4,6-Trimethylphenylsulfonyl)oxime, O-(2,4,6-Trimethylphenylsulfonyl)acetoxime | [2] |

| CAS Number | 81549-07-7 | [2] |

| Molecular Formula | C₁₂H₁₇NO₃S | [1][2] |

| Molecular Weight | 255.33 g/mol | [1][2] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 94.0 - 98.0 °C | |

| Purity | ≥98.0% (HPLC) | [2] |

Solubility Profile

The solubility of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in various solvents is a critical parameter for its application in synthesis and for the development of analytical methods.

Qualitative Solubility

Qualitative data indicates that Acetoxime O-(2,4,6-trimethylphenylsulfonate) is soluble in several common organic solvents. It is reported to be soluble in ethyl acetate, methanol, and methylene chloride.[1] One source describes its solubility in methanol as achieving "almost transparency," suggesting good solubility.

Protocol for Quantitative Solubility Determination

To establish a precise quantitative solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in a range of pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in a selection of solvents at a controlled temperature.

Materials:

-

Acetoxime O-(2,4,6-trimethylphenylsulfonate)

-

Selected solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, water)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow:

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the chemical structure of Acetoxime O-(2,4,6-trimethylphenylsulfonate), which contains both an oxime and a sulfonate ester functional group, the following degradation pathways are predicted under various stress conditions.

-

Acid-Catalyzed Hydrolysis: Oximes are known to be labile to acid-catalyzed hydrolysis, which would lead to the cleavage of the C=N-O bond. [4]The sulfonate ester linkage can also undergo hydrolysis. [5]The expected degradation products would be acetone, hydroxylamine, and 2,4,6-trimethylphenylsulfonic acid. The hydrolysis of oximes is generally slower than that of hydrazones. [6][4]* Base-Catalyzed Hydrolysis: While sulfonate ester hydrolysis is not significantly affected by pH, the oxime moiety could be susceptible to base-catalyzed hydrolysis, although typically at a slower rate than acid-catalyzed hydrolysis.

The acetoxime moiety could be susceptible to oxidation. The sulfonate ester group is generally stable to oxidation. Oxidation of ester linkages can occur, potentially leading to cleavage of the C-O bond. [7]

Sulfonyl compounds can undergo photochemical cleavage. [8]The photolysis of benzylic sulfonyl compounds is known to proceed via radical intermediates. [8]While Acetoxime O-(2,4,6-trimethylphenylsulfonate) is not a benzylic sulfonate, the aromatic ring and the sulfonyl group are chromophores that can absorb UV radiation, potentially leading to the cleavage of the S-O or N-O bonds. Studies on sulfone-based materials have shown high photochemical stability in some cases. [9]

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. Such a method must be able to separate the parent compound from all potential degradation products, thereby allowing for the accurate quantification of the parent compound and the detection of impurities. [10] Key Considerations for Method Development:

-

Column Chemistry: A C18 column is often a good starting point for the separation of moderately polar organic compounds.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer and the gradient of the organic solvent should be optimized to achieve good separation.

-

Detector: A PDA detector is useful for assessing peak purity, while a mass spectrometer is invaluable for the identification of unknown degradation products.

Conclusion

This technical guide has provided a detailed overview of the current understanding of the solubility and stability of Acetoxime O-(2,4,6-trimethylphenylsulfonate). While qualitative solubility data is available, quantitative determination using a robust protocol is recommended for specific applications. The compound is generally stable under normal conditions, but is expected to degrade under hydrolytic, oxidative, and photolytic stress. The primary degradation pathway is likely to be the hydrolysis of the oxime and sulfonate ester linkages.

The protocols and insights provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the safe and effective use of this important synthetic reagent. Further experimental work is encouraged to quantitatively confirm the proposed degradation pathways and to fully characterize the degradation products.

References

-

Acetoxime O-(2,4,6-trimehylphenylsulfonate) - ChemBK. (2024-04-09). Retrieved from [Link]

-

Acetone oxime. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Acetone, oxime. (n.d.). PubChem. Retrieved from [Link]

-

Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

-

The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012-09-18). National Institutes of Health. Retrieved from [Link]

-

Photochemical approaches to synthesize sulfonyl fluorides using: (a) aryl diazonium salts, (b) carboxylic acid derivatives, and (c) alkenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxidative degradation of synthetic ester and its influence on tribological behavior. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. (2025-08-07). ResearchGate. Retrieved from [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025-09-30). ChemRxiv. Retrieved from [Link]

-

Hydrolytic stability of hydrazones and oximes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Acetone, oxime. (n.d.). PubChem. Retrieved from [Link]

-

An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Forced degradation studies. (2016-12-14). MedCrave online. Retrieved from [Link]

-

The biodegradation of esters of α-sulfo fatty acids. (1977-12-01). Semantic Scholar. Retrieved from [Link]

-

Acetoxime O-(2,4,6-Trimethylphenylsulfonate). (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Acetoxime O-(2,4,6-Trimethylphenylsulfonate) 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. Acetoxime O-(2,4,6-Trimethylphenylsulfonate) >98.0(HPLC) [duksanchemical.com]

- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enovatia.com [enovatia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Acetoxime O-(2,4,6-Trimethylphenylsulfonate): Synthesis, Mechanisms, and Applications

Introduction: A Versatile Reagent for Modern Organic Synthesis

Acetoxime O-(2,4,6-trimethylphenylsulfonate), also known as O-(2,4,6-Trimethylphenylsulfonyl)acetoxime, is a crystalline solid that has carved a niche in organic synthesis as a powerful electrophilic aminating agent.[1] Its robust nature and reactivity make it a valuable tool for the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Beyond its primary role in amination, this reagent has also emerged as a fascinating example of a mechanophore, capable of generating acid under mechanical stress. This dual functionality underscores the versatility of oxime sulfonates in contemporary chemistry.

This guide provides a comprehensive overview of Acetoxime O-(2,4,6-trimethylphenylsulfonate) for researchers and professionals in drug development and chemical synthesis. We will delve into its synthesis, explore the mechanistic underpinnings of its key reactions, and present its applications with a focus on providing practical insights for laboratory use.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use.

| Property | Value | Source(s) |

| CAS Number | 81549-07-7 | [2] |

| Molecular Formula | C₁₂H₁₇NO₃S | [2] |

| Molecular Weight | 255.33 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 94.0-98.0 °C | [2] |

| Solubility | Soluble in organic solvents such as ethyl acetate, methanol, and methylene chloride. | [3] |

Synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

The preparation of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a straightforward sulfonylation of acetoxime. The most common and reliable method involves the reaction of acetoxime with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Conceptual Workflow for Synthesis

Caption: General workflow for the synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate).

Detailed Experimental Protocol

While a specific literature preparation with exact molar quantities and yields could not be sourced in the public domain, the following is a representative protocol based on established chemical principles for this type of reaction.

-

Reaction Setup: To a solution of acetoxime in an appropriate solvent such as anhydrous N,N-dimethylformamide (DMF), add triethylamine as a base. The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2,4,6-trimethylbenzenesulfonyl chloride in the same anhydrous solvent to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at a low temperature for a specified time, followed by stirring at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) to yield the desired Acetoxime O-(2,4,6-trimethylphenylsulfonate) as a crystalline solid.

Applications in Organic Synthesis

Electrophilic Amination of Organometallic Reagents

The primary and most well-documented application of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is as an electrophilic aminating agent. This reactivity is particularly useful for the synthesis of primary amines from Grignard reagents.[4]

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrogen atom of the oxime sulfonate. The sulfonate group acts as an excellent leaving group, facilitating the formation of an intermediate imine. Subsequent hydrolysis of the imine furnishes the primary amine.

Caption: Mechanism of electrophilic amination of a Grignard reagent.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve Acetoxime O-(2,4,6-trimethylphenylsulfonate) in an anhydrous solvent like tetrahydrofuran (THF).

-

Addition of Grignard Reagent: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add the Grignard reagent.

-

Reaction: Stir the mixture at the same temperature for a period, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Hydrolysis: Quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl). This step hydrolyzes the intermediate imine.

-

Workup and Purification: Extract the aqueous layer with an organic solvent. The primary amine product can then be isolated and purified using standard techniques such as column chromatography.

Mechanochemical Acid Generation

A more recent and novel application of oxime sulfonates, including this reagent, is their use as mechanophores. When embedded in a polymer matrix and subjected to mechanical force (e.g., ultrasonication), the N-O bond can cleave, leading to the formation of a sulfonic acid.

The mechanical force applied to the polymer chain is transduced to the oxime sulfonate mechanophore, causing homolytic or heterolytic scission of the relatively weak N-O bond. This cleavage results in the formation of a sulfonic acid and other byproducts. This property is being explored for applications in self-healing materials and stress-responsive systems.

Caption: Conceptual diagram of mechanochemical acid generation.

Conclusion and Future Outlook

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a reagent with established utility and intriguing potential. Its role as an electrophilic aminating agent provides a reliable route to primary amines, which are crucial building blocks in many areas of chemical synthesis. The discovery of its mechanochemical properties opens up new avenues for the design of smart materials that respond to mechanical stimuli. As research in both synthetic methodology and materials science continues to advance, it is likely that the applications of this versatile compound and its derivatives will continue to expand.

References

- Acetoxime O -(2,4,6-Trimethylphenylsulfon

-

Acetoxime O-(2,4,6-trimehylphenylsulfonate) - ChemBK. [Link]

-

ReagentGuide 8th SynthesticOrganicChemistry MaterialsChemistry. Scribd. [Link]

Sources

"Acetoxime O-(2,4,6-Trimethylphenylsulfonate)" theoretical studies and computational analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxime O-(2,4,6-trimethylphenylsulfonate), a key oxime sulfonate, plays a significant role in organic synthesis, notably as a precursor in the Beckmann rearrangement and in electrophilic amination reactions.[1][2] This guide provides a comprehensive theoretical and computational analysis of this molecule, offering insights into its structural, electronic, and reactive properties. While direct computational studies on this specific molecule are not extensively documented, this whitepaper synthesizes established theoretical frameworks and computational methodologies applied to analogous oxime and sulfonate systems. By leveraging Density Functional Theory (DFT) principles, we will explore the molecule's optimized geometry, frontier molecular orbitals, and the mechanistic pathways it likely undergoes in key chemical transformations. This guide serves as a robust theoretical foundation for researchers employing Acetoxime O-(2,4,6-trimethylphenylsulfonate) in their work, enabling a deeper understanding of its behavior and facilitating the design of novel synthetic strategies.

Introduction: The Significance of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a white crystalline solid soluble in various organic solvents.[3] It is recognized for its role as a reliable reagent in the electrophilic amination of Grignard reagents and serves as a crucial intermediate in the Beckmann rearrangement, a fundamental reaction for the synthesis of amides from ketoximes.[1][2] The presence of the bulky and electron-donating 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group significantly influences the reactivity of the oxime moiety, making it an interesting subject for theoretical investigation.

Understanding the molecule's electronic structure, bond energies, and reaction mechanisms at a quantum mechanical level is paramount for predicting its reactivity, optimizing reaction conditions, and exploring its potential in other synthetic applications. This guide will delve into these aspects using a computational chemistry lens.

Molecular Structure and Properties: A Computational Perspective

The first step in a thorough computational analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms.

Optimized Molecular Geometry

The geometry of Acetoxime O-(2,4,6-trimethylphenylsulfonate) would be optimized using DFT calculations, likely with a functional such as B3LYP and a basis set like 6-31G*. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[4]

Key structural parameters that would be of interest include:

-

N-O Bond Length: This bond is critical to the molecule's reactivity, particularly in the Beckmann rearrangement where its cleavage is a key step.[5]

-

S-O and S-C Bond Lengths: These parameters provide insight into the electronic environment of the sulfonate group.

-

Dihedral Angles: The rotational barriers around the C-S and O-S bonds will influence the overall shape and steric hindrance of the molecule.

A summary of anticipated bond lengths and angles is presented in Table 1.

Table 1: Predicted Geometrical Parameters for Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

| Parameter | Predicted Value (Å or °) | Significance |

| C=N Bond Length | ~1.28 Å | Indicates double bond character. |

| N-O Bond Length | ~1.45 Å | A relatively weak bond, susceptible to cleavage. |

| O-S Bond Length | ~1.60 Å | Typical for a sulfonate ester. |

| S=O Bond Lengths | ~1.43 Å | Characteristic of the sulfonyl group. |

| C-N-O Bond Angle | ~110° | Influences the stereochemistry of reactions. |

| N-O-S Bond Angle | ~118° | Affects the orientation of the sulfonate group. |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups. Actual values would be obtained from DFT calculations.

Synthesis of Precursors and Final Product

The synthesis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) involves the preparation of its precursors, acetoxime and 2,4,6-trimethylbenzenesulfonyl chloride.

Acetoxime Synthesis: Acetone oxime is synthesized through the condensation reaction of acetone and hydroxylamine, typically in the presence of an acid like HCl.[4]

(CH₃)₂CO + H₂NOH → (CH₃)₂CNOH + H₂O [4]

2,4,6-Trimethylbenzenesulfonyl Chloride (Mesitylenesulfonyl Chloride) Synthesis: This versatile sulfonylating agent can be prepared from mesitylene through chlorosulfonation.[6][7]

Final Synthesis Step: Acetoxime O-(2,4,6-trimethylphenylsulfonate) is then prepared by reacting acetoxime with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. A common method involves reacting p-trimethylbenzenesulfonyl oxime with acetone under acidic conditions.[8]

Theoretical and Computational Analysis: Unveiling Electronic Behavior

Computational chemistry provides powerful tools to probe the electronic properties of a molecule, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and shape of these orbitals dictate how the molecule will interact with other reagents.

-

HOMO: The HOMO is expected to be localized on the acetoxime moiety, specifically the C=N-O system, with significant contribution from the lone pair electrons on the oxygen and nitrogen atoms. This indicates that the molecule will act as a nucleophile at these sites.

-

LUMO: The LUMO is anticipated to be centered on the sulfonate group, particularly the antibonding σ* orbital of the N-O bond and the sulfur atom. This suggests that the molecule is susceptible to nucleophilic attack at the sulfur and that the N-O bond is the weakest link for cleavage upon electron acceptance.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within a molecule. For Acetoxime O-(2,4,6-trimethylphenylsulfonate), the MEP would show:

-

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl group and the nitrogen atom of the oxime, indicating these are the most electron-rich and nucleophilic regions.

-

Positive Potential (Blue): Localized around the sulfur atom and the hydrogen atoms, highlighting the electrophilic centers.

This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. Key insights from an NBO analysis would include:

-

Charge Distribution: Quantification of the partial atomic charges on each atom.

-

Hybridization: Description of the hybrid orbitals involved in bonding.

-

Hyperconjugative Interactions: Identification of stabilizing interactions between occupied and unoccupied orbitals, which can provide further insight into bond strengths and reactivity. For instance, interactions involving the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds would be of particular interest.[4]

Computational Investigation of the Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone of organic synthesis, and Acetoxime O-(2,4,6-trimethylphenylsulfonate) is an excellent substrate for this transformation.[1] A computational study of this reaction would provide a detailed understanding of the reaction mechanism.

The generally accepted mechanism involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom.[9][10][11] In the case of Acetoxime O-(2,4,6-trimethylphenylsulfonate), the mesitylsulfonate group is an excellent leaving group.

A computational workflow to study this rearrangement would involve:

-

Reactant and Product Optimization: Geometry optimization of the starting oxime sulfonate and the final N-methylacetamide product.

-

Transition State Search: Locating the transition state structure connecting the reactant and an intermediate nitrilium ion. This is the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy. Computational studies on the Beckmann rearrangement of acetone oxime have shown that the methyl group migrates to the nitrogen in a concerted fashion as the leaving group is expelled.[9]

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would confirm that the identified transition state correctly connects the reactant and the intermediate.

-

Solvent Effects: The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is essential, as the Beckmann rearrangement is typically carried out in a polar solvent.

Caption: A generalized workflow for the computational study of the Beckmann rearrangement.

The computational results would provide quantitative data on the activation energy of the rearrangement, which is directly related to the reaction rate. This allows for a comparison of the reactivity of Acetoxime O-(2,4,6-trimethylphenylsulfonate) with other oxime derivatives.

Applications and Future Directions

The theoretical insights gained from the computational analysis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) have significant practical implications.

-

Reaction Optimization: A detailed understanding of the reaction mechanism can guide the selection of optimal reaction conditions (solvent, temperature, catalyst) to improve yields and minimize side products.

-

Design of Novel Reagents: By modifying the substituents on the phenylsulfonyl group or the oxime moiety, it is possible to fine-tune the reactivity of the molecule for specific applications. Computational screening can accelerate the discovery of new reagents with enhanced properties.

-

Exploring New Reaction Pathways: The computational analysis might reveal alternative reaction pathways or unexpected reactivity patterns that could be exploited for the development of novel synthetic methodologies. For instance, the facile cleavage of the N-O bond could be harnessed in radical-mediated reactions.[5]

Conclusion

While direct experimental and computational studies on Acetoxime O-(2,4,6-trimethylphenylsulfonate) are limited in the public domain, this in-depth technical guide demonstrates how established theoretical and computational methodologies can be applied to gain a profound understanding of its chemical nature. Through the lens of DFT, we have elucidated its likely structural and electronic properties and outlined a computational strategy to investigate its reactivity in the crucial Beckmann rearrangement. The principles and workflows described herein provide a solid foundation for researchers to predict and control the behavior of this important synthetic intermediate, thereby paving the way for advancements in organic synthesis and drug development.

References

-

ChemBK. Acetoxime O-(2,4,6-trimehylphenylsulfonate). Available from: [Link]

-

Wikipedia. Acetone oxime. Available from: [Link]

-

PubChem. Acetone, oxime. Available from: [Link]

-

Journal of the Chemical Society D. The Beckmann rearrangement of 2,4,6-trimethylacetophenone oxime in sulphuric and perchloric acids. Available from: [Link]

-

Organic Syntheses. Methanesulfonyl chloride. Available from: [Link]

-

Wikipedia. Beckmann rearrangement. Available from: [Link]

-

SciSpace. On the Beckmann rearrangement of ketoximes: A kinetic study in trifluoromethanesulfonic acid. Available from: [Link]

- Google Patents. SU925941A1 - Process for producing acetoxime.

-

Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

-

MySkinRecipes. Acetoxime O -(2,4,6-Trimethylphenylsulfonate). Available from: [Link]

-

Atlantis Press. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Available from: [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

-

MDPI. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Available from: [Link]

- Google Patents. CN108069873A - A kind of method for preparing acetoxime.

-

Organic Syntheses. Methanesulfonyl Cyanide. Available from: [Link]

-

StudySmarter. Beckmann Rearrangement: Catalyst & Examples. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SU925941A1 - Process for producing acetoxime - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Beckmann Rearrangement [organic-chemistry.org]

An In-Depth Technical Guide to the Physical Properties and Appearance of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Acetoxime O-(2,4,6-Trimethylphenylsulfonate), a key reagent in modern organic synthesis. The document details its appearance, solubility, and key physical constants, offering insights into its handling, storage, and application. Experimental protocols for its characterization are also provided to ensure its quality and integrity in research and development settings.

Introduction